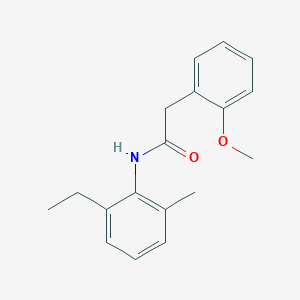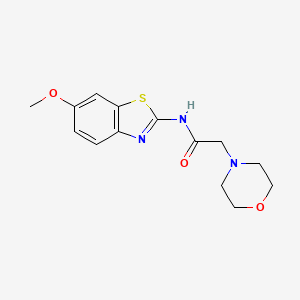
5-(2-氯苄叉亚甲基)-2-(1-哌啶基)-1,3-噻唑-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis The synthesis of related compounds typically involves condensation reactions, particularly Knoevenagel condensations, which may apply to our compound of interest. For instance, similar compounds are formed through reactions involving thiazolidinedione or rhodanine with aromatic aldehydes, facilitated by catalysts such as piperidine, indicating a method that might be used for our compound's synthesis as well (Khazaei et al., 2014).
Molecular Structure Analysis Compounds similar to “5-(2-chlorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one” often exhibit non-planar structures due to the presence of various substituents that affect their overall shape. For example, derivatives have been observed where the piperidine ring adopts a chair conformation, and the dihedral angle between different parts of the molecule can vary, impacting its molecular geometry and interactions (Fun et al., 2011).
Chemical Reactions and Properties The chemical behavior of “5-(2-chlorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one” can be inferred from similar compounds which participate in various reactions. For example, thiazolidinone derivatives undergo cycloadditions and can react with aldehydes, amines, and Michael acceptors, leading to a wide range of products with different biological activities (Bathula et al., 2016).
科学研究应用
合成与化学表征
研究表明,与该化合物相关的衍生物有不同的合成途径和化学表征。例如,(Alemagna, Bacchetti, & Beltrame, 1968)的一项研究探讨了涉及噻二唑(化学上相关的结构)的反应动力学,深入了解了它们的亲核交换速率和取代基对反应动力学的影响。由(Al-Omran, Mohareb, & El-Khair, 2014)领导的另一项研究工作概述了一种具有潜在抗肿瘤活性的化合物的合成新途径,重点介绍了哌啶在形成关键中间体中的作用。
潜在治疗应用
一些研究调查了与指定化学式结构相似或相关的化合物的潜在治疗应用。例如,(Mohammed, Attia, Nessim, & Shaaban, 2019)研究了噻唑烷酮衍生物作为油的抗氧化剂,表明它们可能用于防止氧化应激。此外,(Gomha & Khalil, 2012)证明了使用超声促进合成来创建具有细胞毒活性的噻唑衍生物,表明它们在癌症治疗中的潜在用途。
结构和分子研究
结构和分子研究对于了解这些化合物的性质和潜在应用至关重要。 (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014)对相关化合物的分子结构进行了详细分析,深入了解了其稳定性和潜在相互作用。
属性
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-7-3-2-6-11(12)10-13-14(19)17-15(20-13)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFXMMIKLXBOIH-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-chlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)
![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)
![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)
![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)
![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)
![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)
![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)